molecular formula C14H11N3O B027401 1-(4-Methylbenzoyl)-1H-benzotriazole CAS No. 59046-28-5

1-(4-Methylbenzoyl)-1H-benzotriazole

Cat. No.: B027401
CAS No.: 59046-28-5
M. Wt: 237.26 g/mol
InChI Key: YOYAUIFNAMODDP-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry This compound is characterized by the presence of a benzotriazole ring substituted with a 4-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzoyl)-1H-benzotriazole typically involves the reaction of 4-methylbenzoyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The choice of solvents and reagents is crucial to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzoyl)-1H-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methylbenzoyl)-1H-benzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzotriazole derivatives have shown efficacy.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzoyl)-1H-benzotriazole involves its interaction with specific molecular targets. The benzotriazole ring can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Methylbenzoyl)-1H-benzotriazole can be compared with other benzotriazole derivatives, such as:

    1-(Benzoyl)-1H-benzotriazole: Similar structure but lacks the methyl group, which can influence its reactivity and applications.

    1-(4-Chlorobenzoyl)-1H-benzotriazole: The presence of a chlorine atom instead of a methyl group can lead to different chemical properties and uses.

    1-(4-Nitrobenzoyl)-1H-benzotriazole: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications.

Properties

IUPAC Name

benzotriazol-1-yl-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-6-8-11(9-7-10)14(18)17-13-5-3-2-4-12(13)15-16-17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYAUIFNAMODDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356607
Record name 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59046-28-5
Record name 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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